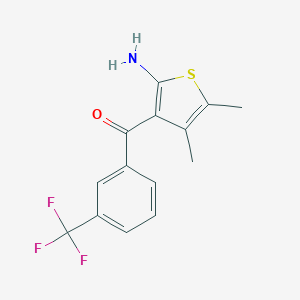

(2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone

Vue d'ensemble

Description

Il améliore l'affinité des agonistes pour le récepteur et augmente la demi-vie de dissociation du récepteur . Ce composé est connu pour sa capacité à inhiber l'activité de l'adénylyl cyclase basale et stimulée par la forskoline dans les récepteurs de l'adénosine A1 exprimés dans les cellules d'ovaire de hamster chinois .

Méthodes De Préparation

La synthèse du PD 81723 implique la préparation des composants thiényle et phényle, suivie de leur couplage. La voie de synthèse comprend généralement les étapes suivantes :

Préparation du composant thiényle : Le composant thiényle est synthétisé par l'oxydation régiosélective des 2-amino-3-aroyl-4,5-dialkylthiophènes en utilisant du diméthylsulfoxyde (DMSO) dans des conditions douces.

Préparation du composant phényle : Le composant phényle est préparé en introduisant des groupes trifluorométhyles sur le cycle phényle.

Réaction de couplage : Les composants thiényle et phényle sont couplés pour former le produit final, le PD 81723.

Analyse Des Réactions Chimiques

Le PD 81723 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composant thiényle peut être oxydé de manière régiosélective en utilisant du DMSO.

Substitution : Les groupes trifluorométhyles sur le cycle phényle peuvent subir des réactions de substitution dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent le DMSO pour l'oxydation et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le PD 81723 a plusieurs applications de la recherche scientifique, notamment :

Chimie : Il est utilisé comme outil pour étudier la modulation allostérique des récepteurs de l'adénosine A1.

Biologie : Le PD 81723 a été validé comme un inhibiteur de l'angiogenèse in vivo chez le poisson zèbre et in vitro dans les cellules endothéliales veineuses humaines ombilicales.

Industrie : Le PD 81723 est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'adénosine A1.

Mécanisme d'action

Le PD 81723 agit comme un potentialisateur allostérique au niveau du récepteur de l'adénosine A1. Il améliore l'affinité des agonistes pour le récepteur et augmente la demi-vie de dissociation du récepteur . Le composé inhibe également l'activité de l'adénylyl cyclase basale et stimulée par la forskoline dans les récepteurs de l'adénosine A1 exprimés dans les cellules d'ovaire de hamster chinois . Cette inhibition est probablement due à la potentialisation directe de l'activité constitutive du récepteur ou à l'inhibition directe de l'adénylyl cyclase .

Applications De Recherche Scientifique

PD 81723 has several scientific research applications, including:

Chemistry: It is used as a tool to study the allosteric modulation of adenosine A1 receptors.

Biology: PD 81723 has been validated as an inhibitor of angiogenesis in vivo in zebrafish and in vitro in human umbilical vein endothelial cells.

Industry: PD 81723 is used in the development of new drugs targeting adenosine A1 receptors.

Mécanisme D'action

PD 81723 acts as an allosteric potentiator at the adenosine A1 receptor. It enhances the affinity of agonists for the receptor and increases the half-life of dissociation from the receptor . The compound also inhibits basal and forskolin-stimulated adenylyl cyclase activity in adenosine A1 receptors expressed in Chinese hamster ovary cells . This inhibition is possibly due to direct potentiation of constitutive receptor activity or direct inhibition of adenylyl cyclase .

Comparaison Avec Des Composés Similaires

Le PD 81723 est unique en sa capacité à agir comme un potentialisateur allostérique au niveau du récepteur de l'adénosine A1. Les composés similaires comprennent :

PD 81,723 : Un autre potentialisateur allostérique au niveau du récepteur de l'adénosine A1 ayant des propriétés similaires.

2-Amino-3-benzoylthiophènes : Des composés qui améliorent la liaison au récepteur de l'adénosine A1.

Le PD 81723 se distingue par sa structure moléculaire spécifique et sa capacité à inhiber l'activité de l'adénylyl cyclase basale et stimulée par la forskoline .

Activité Biologique

The compound (2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone (CAS Number: 132861-87-1) is a synthetic organic molecule characterized by its unique structural features, including a thiophene ring, an amino group, and a trifluoromethyl-substituted phenyl group. This specific arrangement enhances its potential interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of the compound is , and its IUPAC name is (2-amino-4,5-dimethyl-3-thienyl)(3-(trifluoromethyl)phenyl)methanone. The presence of the trifluoromethyl group is notable for increasing lipophilicity and metabolic stability, which are critical for drug development.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar thiophene structures exhibit antimicrobial properties. Compounds containing thiophene rings have shown effectiveness against various bacterial strains, indicating potential for This compound to act as an antimicrobial agent. However, specific studies on this compound's antimicrobial efficacy are yet to be conducted.

Anticancer Potential

Research on related compounds indicates that derivatives of thiophene can induce cytotoxic effects on cancer cells through mechanisms such as apoptosis. The amino group present in this compound may contribute to its anticancer properties by modulating cellular pathways involved in cell survival and death. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth in various cancer cell lines.

| Compound | Cancer Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| TSC-H | K562 | Apoptosis induction | 10 |

| TSC-F | MDA-MB-231 | Cell invasion inhibition | 5 |

Anti-inflammatory Properties

The presence of the amino group may also endow this compound with anti-inflammatory properties. Similar compounds have been noted for their ability to modulate cytokine production, which is crucial in inflammatory responses. Further investigations are needed to confirm these effects specifically for this compound.

Although specific mechanisms for This compound have not been fully elucidated, it is hypothesized that its biological activity could involve:

- Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit key enzymes involved in disease pathways.

- Receptor Modulation: The compound may interact with various receptors, potentially influencing signaling pathways relevant to cancer and inflammation.

- Cellular Uptake: Enhanced lipophilicity due to the trifluoromethyl group may facilitate better cellular uptake and bioavailability.

Propriétés

IUPAC Name |

(2-amino-4,5-dimethylthiophen-3-yl)-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NOS/c1-7-8(2)20-13(18)11(7)12(19)9-4-3-5-10(6-9)14(15,16)17/h3-6H,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDKAWKYGCUOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)C2=CC(=CC=C2)C(F)(F)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157821 | |

| Record name | PD 81723 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132861-87-1 | |

| Record name | PD 81723 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132861871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 81723 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.